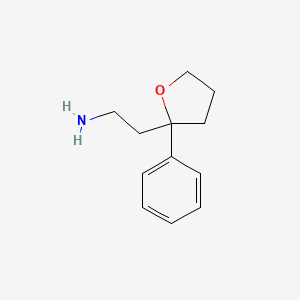![molecular formula C20H23N7O3S B2994203 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1203076-93-0](/img/structure/B2994203.png)
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells . It serves as a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .
Mode of Action
The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that are mediated by c-Met, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation . By inhibiting c-Met, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
These compounds are well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The result of the compound’s action is a significant decrease in the proliferation of cancer cells . In vitro studies have shown that some derivatives of this compound have demonstrated better antitumor activities against A549 and Bewo than the positive agent cisplatin .
Propiedades
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c28-20(16-3-5-17(6-4-16)31(29,30)26-9-1-2-10-26)25-13-11-24(12-14-25)19-8-7-18-22-21-15-27(18)23-19/h3-8,15H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICSXSXMDNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)




![2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994129.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)




